molecular formula C13H14N2O2S B5295082 ethyl [(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]acetate

ethyl [(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]acetate

Cat. No. B5295082
M. Wt: 262.33 g/mol
InChI Key: GYWUGNRGAFMGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]acetate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a thioester that contains a cyano group, which makes it an excellent candidate for various scientific applications. In

Mechanism of Action

The mechanism of action of ethyl [(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]acetate is believed to involve its interaction with specific receptors in the brain. The compound has been shown to act as a positive allosteric modulator of the α7 nAChR, which results in an increase in the receptor's activity. This, in turn, leads to an increase in the release of neurotransmitters such as acetylcholine and glutamate, which are essential for various neurological processes. Additionally, the compound has been shown to inhibit the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity.
Biochemical and Physiological Effects
Studies have shown that ethyl [(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]acetate has various biochemical and physiological effects. The compound has been shown to enhance cognition and memory in animal models, suggesting its potential use as a cognitive enhancer. Additionally, the compound has been shown to have neuroprotective effects, protecting against neuronal damage caused by oxidative stress and inflammation. This suggests its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl [(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]acetate in lab experiments is its high affinity for specific receptors in the brain. This makes it an excellent candidate for studying the function of these receptors and their role in various neurological processes. Additionally, the compound's ability to enhance cognition and memory in animal models makes it an attractive candidate for studying the mechanisms underlying these processes.
One limitation of using ethyl [(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]acetate in lab experiments is its potential toxicity. Studies have shown that the compound can be toxic at high concentrations, which may limit its use in certain experiments. Additionally, the compound's effects on different receptor subtypes may vary, making it important to carefully consider the specific receptor being studied.

Future Directions

There are several future directions for the study of ethyl [(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]acetate. One area of research that holds promise is the development of new cognitive enhancers based on this compound's structure. Additionally, the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation. Finally, the compound's effects on different receptor subtypes and its potential toxicity should be further explored to better understand its potential use in various scientific applications.
Conclusion
In conclusion, ethyl [(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]acetate is a unique chemical compound that has been extensively studied in various scientific applications. The compound's high affinity for specific receptors in the brain and its ability to enhance cognition and memory make it an attractive candidate for studying the mechanisms underlying these processes. Additionally, the compound's potential use in the treatment of neurodegenerative diseases and its effects on different receptor subtypes warrant further investigation. Overall, ethyl [(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]acetate holds promise for various scientific applications and is an exciting area of research.

Synthesis Methods

The synthesis of ethyl [(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]acetate involves the reaction of 3-cyano-4,5,6,7-tetrahydro-1-benzothiophene with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of ethyl [(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]acetate. The yield of this reaction is typically high, making it an efficient method for synthesizing this compound.

Scientific Research Applications

Ethyl [(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]acetate has been used in various scientific research applications. One area of research where this compound has been extensively studied is in the field of neuroscience. Studies have shown that this compound has a high affinity for certain receptors in the brain, such as the α7 nicotinic acetylcholine receptor (nAChR) and the N-methyl-D-aspartate (NMDA) receptor. These receptors play a crucial role in various neurological processes, including learning, memory, and synaptic plasticity.

properties

IUPAC Name

ethyl 2-[(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-17-12(16)8-18-13-11(6-14)10-5-3-4-9(10)7-15-13/h7H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYWUGNRGAFMGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC=C2CCCC2=C1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)sulfanyl]acetate

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